Nicotinehydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate de nicotine est une forme de sel de chlorure de la nicotine, un alcaloïde présent dans les plants de tabac. C’est un liquide huileux incolore, hautement toxique et combustible. Le chlorhydrate de nicotine est principalement utilisé dans la recherche scientifique et les applications pharmaceutiques en raison de sa capacité à se lier aux récepteurs nicotiniques de l’acétylcholine dans le cerveau, affectant ainsi l’activité neuronale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de nicotine peut être synthétisé par diverses méthodes. Une approche courante implique l’extraction de la nicotine des feuilles de tabac, suivie de sa conversion en sel de chlorhydrate. Le processus implique généralement :

Extraction : La nicotine est extraite des feuilles de tabac à l’aide de solvants tels que l’éthanol ou le méthanol.

Purification : La nicotine extraite est purifiée par distillation ou cristallisation.

Conversion : La nicotine purifiée est ensuite mise en réaction avec de l’acide chlorhydrique pour former du chlorhydrate de nicotine.

Méthodes de production industrielle : La production industrielle de chlorhydrate de nicotine suit des étapes similaires, mais à plus grande échelle. Le processus implique :

Extraction à grande échelle : Utilisation de solvants et d’équipements industriels pour extraire la nicotine des feuilles de tabac.

Purification : Utilisation de techniques de purification avancées telles que la chromatographie sur colonne.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de nicotine subit diverses réactions chimiques, notamment :

Oxydation : Le chlorhydrate de nicotine peut être oxydé pour former du N-oxyde de nicotine.

Réduction : Il peut être réduit pour former de la dihydronicotine.

Substitution : Le chlorhydrate de nicotine peut subir des réactions de substitution avec des halogènes ou d’autres nucléophiles

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des halogènes comme le chlore ou le brome sont utilisés en conditions acides ou basiques

Principaux produits :

Oxydation : N-oxyde de nicotine.

Réduction : Dihydronicotine.

Substitution : Dérivés de la nicotine halogénés

4. Applications de la recherche scientifique

Le chlorhydrate de nicotine a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme standard en chimie analytique.

Biologie : Employé dans les études des récepteurs nicotiniques de l’acétylcholine et de leur rôle dans la signalisation neuronale.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans les maladies neurodégénératives telles que la maladie de Parkinson et la maladie d’Alzheimer.

Industrie : Utilisé dans le développement de produits de sevrage tabagique et comme insecticide

Applications De Recherche Scientifique

Nicotinehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies of nicotinic acetylcholine receptors and their role in neural signaling.

Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s and Alzheimer’s.

Industry: Utilized in the development of smoking cessation products and as an insecticide

Mécanisme D'action

Le chlorhydrate de nicotine exerce ses effets en se liant aux récepteurs nicotiniques de l’acétylcholine (nAChR) dans le cerveau. Ces récepteurs sont ionotropes et composés de cinq sous-unités. Lorsque le chlorhydrate de nicotine se lie à ces récepteurs, il provoque un afflux de cations, entraînant une dépolarisation neuronale et la libération de neurotransmetteurs tels que la dopamine. Cela entraîne les effets stimulants et gratifiants associés à la nicotine .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de nicotine est unique par rapport à d’autres composés similaires en raison de son affinité de liaison spécifique et de ses effets sur les nAChR. Les composés similaires comprennent :

Cytisine : Un alcaloïde d’origine végétale ayant des effets similaires sur les nAChR, mais une toxicité plus faible.

Lobeline : Un autre alcaloïde d’origine végétale qui agit sur les nAChR mais possède des propriétés pharmacologiques différentes.

Anabasine : Un alcaloïde du tabac ayant une structure similaire, mais un profil de liaison aux récepteurs différent

Les propriétés uniques du chlorhydrate de nicotine en font un composé précieux pour la recherche et les applications thérapeutiques.

Propriétés

IUPAC Name |

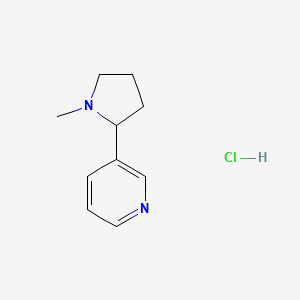

3-(1-methylpyrrolidin-2-yl)pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;/h2,4,6,8,10H,3,5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJBTCAJIMNXEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.